

Butyl Undec-10-enoate: A Versatile Bifunctional Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Butyl undec-10-enoate*

Cat. No.: B093067

[Get Quote](#)

Abstract

Butyl undec-10-enoate, a fatty acid ester derived from the renewable feedstock castor oil, is emerging as a pivotal chemical intermediate for a multitude of applications, ranging from specialty polymers to advanced pharmaceutical formulations. Its unique bifunctional structure, featuring a terminal alkene and an ester group, provides two distinct points for chemical modification, enabling the synthesis of complex molecules and functional materials. This guide provides an in-depth technical overview of **Butyl undec-10-enoate**, including its physicochemical properties, synthesis methodologies, and its strategic application as a versatile building block in research and development. We will explore both classical and green synthetic routes and provide validated experimental protocols for its preparation and characterization, offering field-proven insights for professionals in chemical synthesis and drug development.

Introduction: The Strategic Value of a Bio-Based Building Block

Butyl undec-10-enoate (CAS No. 109-42-2) is the butyl ester of undec-10-enoic acid (undecylenic acid).^[1] The parent acid is produced by the pyrolysis of ricinoleic acid, which is the primary component of castor oil, making **Butyl undec-10-enoate** a valuable bio-based chemical.^[2]

Its significance as a chemical intermediate stems from its bifunctional nature. The terminal double bond is susceptible to a wide array of addition and polymerization reactions, while the ester moiety can be hydrolyzed or undergo transesterification. This dual reactivity allows for its use as a linker molecule or as a precursor to a wide range of downstream products in several industries.[2][3]

- Pharmaceuticals & Cosmetics: The undecylenate backbone imparts antimicrobial and particularly antifungal properties, making its derivatives useful in topical formulations.[4][5][6] The ester form modifies the parent acid's polarity and volatility, which can enhance skin feel, moisture retention, and compatibility within a formulation.[3][4]
- Polymers & Coatings: As a monomer, it can be incorporated into specialty polymers to improve flexibility and durability in coatings and adhesives.[3]
- Flavors & Fragrances: It is recognized for its fruity aroma and is used as a flavoring agent and fragrance component.[3][7]

This guide will focus on the synthesis and chemical utility of **Butyl undec-10-enoate**, providing the foundational knowledge required for researchers to leverage its full potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is critical for its application. The key physicochemical properties of **Butyl undec-10-enoate** are summarized below.

Property	Value	Source(s)
CAS Number	109-42-2	[1][8]
Molecular Formula	C ₁₅ H ₂₈ O ₂	[3][8]
Molecular Weight	240.38 g/mol	[1][3]
Appearance	Clear, colorless to pale yellow liquid	[3]
Boiling Point	251 - 253 °C	[1][3]
Density	0.871 g/mL	[3]
Refractive Index (n _{20/D})	1.439 - 1.443	[3]
Solubility	Insoluble in water; soluble in organic solvents like ethanol.	[4][5]

Spectroscopic Validation

The structure of **Butyl undec-10-enoate** can be unequivocally confirmed using standard spectroscopic techniques. This analytical validation is a cornerstone of any self-validating synthetic protocol.

- FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp peak will be observed around 1740 cm⁻¹, which is characteristic of the C=O stretch of an aliphatic ester. The terminal alkene is identified by C=C stretching absorption around 1640 cm⁻¹ and vinylic =C-H stretching just above 3000 cm⁻¹ (typically ~3077 cm⁻¹).[1][8]
- ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum gives a distinct signature. Key signals include a multiplet around 5.8 ppm for the internal vinylic proton (-CH=CH₂), two doublets of doublets around 4.9-5.0 ppm for the terminal vinylic protons (=CH₂), and a triplet at approximately 4.0 ppm corresponding to the methylene protons adjacent to the ester oxygen (-O-CH₂-). The butyl chain and the long aliphatic chain will show characteristic signals in the upfield region (0.9-2.3 ppm).[9]

- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M^+) at $m/z = 240$, confirming the molecular weight.[8][10] Common fragmentation patterns include the loss of the butoxy group or cleavage along the alkyl chain.

Synthesis Methodologies: From Classic Reactions to Green Alternatives

The most common and direct method for synthesizing **Butyl undec-10-enoate** is the Fischer-Speier esterification of undecylenic acid with n-butanol.

Primary Route: Fischer-Speier Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[11][12] The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant (usually the alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[11]

Commonly used strong acid catalysts include sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TSA).[11]

```
// Reactants RCOOH [label="Undecylenic Acid (R-COOH)"]; ROH [label="Butanol (R'-OH)"];
H_plus [label="H+ (catalyst)"];

// Intermediates Protonated_Acid [label=<
OH || R-C-OH
```

“

]; Tetrahedral_Intermediate [label=<

$OH | R-C-O-R' | OH_2^+$

]; Protonated_Ester [label=<

$OH || R-C-OR'$

];

// Products Ester [label="Butyl Undec-10-enoate (R-COOR)"]; Water [label="H₂O"];
H_plus_out [label="H⁺ (catalyst)"];

// Edges RCOOH -> Protonated_Acid [label="+ H⁺"]; Protonated_Acid ->
Tetrahedral_Intermediate [label="+ R'-OH\n- H⁺"]; Tetrahedral_Intermediate ->
Protonated_Ester [label="- H₂O"]; Protonated_Ester -> Ester [label="- H⁺"];
Tetrahedral_Intermediate -> Water [style=invis]; Ester -> H_plus_out [style=invis]; } Caption:
Mechanism of Acid-Catalyzed Fischer Esterification.

Green Alternative: Ultrasound-Assisted Synthesis

In line with the principles of green chemistry, ultrasound-assisted synthesis has been shown to be a highly effective method for producing aliphatic esters of undecylenic acid.[\[13\]](#) Research comparing conventional heating with ultrasonic irradiation for the synthesis of **Butyl undec-10-enoate** demonstrated that the ultrasound method significantly reduces reaction times while increasing yields.[\[14\]](#) This process intensification is attributed to the phenomenon of acoustic cavitation, which enhances mass transfer and generates localized high-temperature and high-pressure zones, thereby accelerating the reaction rate.[\[14\]](#)

Synthesis Method	Reaction Time	Yield (%)	Reference
Conventional Heating	> 4 hours	~70-80%	[14]
Ultrasound-Assisted	~1 hour	> 90%	[14]

Butyl Undec-10-enoate as a Bifunctional Intermediate

The true synthetic power of **Butyl undec-10-enoate** lies in its two distinct reactive handles. This allows for selective modification, making it a versatile platform for building molecular complexity.

- **Alkene Moiety:** The terminal double bond is a gateway to numerous transformations. It can undergo radical or metathesis polymerization to form functional polymers.[15] It is also amenable to thiol-ene "click" reactions, epoxidation, hydroformylation, and hydrogenation, allowing for the introduction of new functional groups at the terminus of the C11 chain.
- **Ester Moiety:** The ester group can be easily hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid, potentially after the alkene has been modified. Furthermore, it can undergo transesterification with other alcohols (e.g., polyols) to create different esters, a reaction that is particularly useful in the synthesis of polyesters and lubricants.[16]

This orthogonality enables multi-step synthetic strategies where one functional group is modified while the other remains protected or inert, to be reacted in a subsequent step.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for laboratory-scale work.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes a standard lab-scale synthesis using a Dean-Stark apparatus to drive the reaction to completion.

A. Materials & Equipment:

- Undec-10-enoic acid (1.0 eq)
- n-Butanol (3.0 eq)
- Toluene (as azeotroping solvent)
- p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)
- Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer
- Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate
- Rotary evaporator, fractional distillation apparatus

B. Synthesis Workflow:

[Click to download full resolution via product page](#)

C. Step-by-Step Procedure:

- Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
- Charging Reagents: To the flask, add undec-10-enoic acid (e.g., 50 g), n-butanol (3 eq), and toluene (~150 mL). Swirl to dissolve. Add the p-TSA catalyst.
- Reaction: Heat the mixture to a steady reflux using a heating mantle. Toluene and water will co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom while the toluene overflows back into the reaction flask.
- Monitoring: Continue reflux until no more water is collected in the trap (typically 4-6 hours). The reaction can be monitored by TLC or GC to confirm the disappearance of the starting carboxylic acid.
- Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100

mL) to neutralize the acid catalyst, followed by brine (1 x 100 mL).

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove toluene and excess butanol.
- Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure **Butyl undec-10-enoate** as a colorless liquid.[3]

Protocol 2: Product Characterization

- Obtain FTIR Spectrum: Place a drop of the purified liquid between two NaCl plates. Confirm the presence of a strong C=O stretch at $\sim 1740\text{ cm}^{-1}$ and the absence of the broad O-H stretch from the carboxylic acid starting material ($\sim 3000\text{ cm}^{-1}$, broad).
- Obtain ^1H NMR Spectrum: Dissolve a sample in CDCl_3 . Confirm the key shifts as described in Section 2. Integrate the signals to verify the ratio of protons is consistent with the structure.
- Assess Purity by GC-MS: Inject a dilute solution of the product. The gas chromatogram should show a single major peak (>98% purity is achievable).[3] The mass spectrum for this peak should display a molecular ion at m/z 240.[10]

Conclusion

Butyl undec-10-enoate stands out as a highly valuable and versatile chemical intermediate, particularly for researchers seeking to incorporate a C11 aliphatic chain into more complex structures. Its bio-based origin adds to its appeal in an era focused on sustainable chemistry. By understanding its synthesis and the reactivity of its dual functional groups, scientists and drug development professionals can strategically employ **Butyl undec-10-enoate** as a foundational building block for creating novel polymers, specialty chemicals, and active pharmaceutical ingredients. The validated protocols provided herein serve as a reliable foundation for leveraging this powerful intermediate in the laboratory.

References

- ResearchGate. (n.d.). A reaction scheme for the ultrasound-assisted esterification of 10-undecylenic acid.
- Nova Industries. (n.d.). Undecylenic Acid Esters Product Overview.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61027, Butyl 10-undecenoate.
- FooDB. (n.d.). Showing Compound Butyl 10-undecenoate (FDB015313).
- Wikipedia. (n.d.). Undecylenic acid.
- Vassilev, D., Petkova, N., Tumbarski, Y., & Denev, P. (2020). Application of the Principles of "Green Chemistry" for the Synthesis of 10-Undecylenic Aliphatic Esters with Antimicrobial Activity. *ResearchGate*.
- NIST. (n.d.). 10-Undecenoic acid, butyl ester. In NIST Chemistry WebBook.
- Theoretical and Kinetic Analysis of the Esterification of Undecylenic Acid with Glycerol. (2020). *Lipids*, 55(4), 329-339. [\[Link\]](#)
- Cosmacon. (n.d.). Undecylenic acid.
- The Good Scents Company. (n.d.). butyl undecylenate, 109-42-2.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2021). *Processes*, 9(7), 1205. [\[Link\]](#)
- Patsnap Synapse. (2024). What is Undecenoic Acid used for?.
- Enzymatic synthesis of hydrophilic undecylenic acid sugar esters and their biodegradability. (2003). *Biotechnology Letters*, 25(16), 1337-1340. [\[Link\]](#)
- NIST. (n.d.). Mass spectrum of 10-Undecenoic acid, butyl ester. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). H b signal data in the 1 H NMR spectrum of t-butyl-10-undecylenate.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- The Fischer Esterification. (n.d.). Course document.
- Transesterification of Methyl-10-undecenoate and Poly(ethylene adipate) Catalyzed by (Cyclopentadienyl)titanium Trichlorides as Model Chemical Conversions of Plant Oils and Acid-, Base-Free Chemical Recycling of Aliphatic Polyesters. (2021). *ResearchGate*.
- Methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide). (2025). *ResearchGate*.
- Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals. (2022). *ACS Omega*, 7(4), 3865-3873. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Butyl 10-undecenoate | C15H28O2 | CID 61027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Undecylenic Acid Esters Product Overview - Nova Industries [novaind.in]
- 5. Butyl-10-undecenoate | 109-42-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. Undecylenic acid - Glyceryl Undecylenate - Cosmacon [cosmacon.de]
- 7. butyl undecylenate, 109-42-2 [thegoodscentscompany.com]
- 8. 10-Undecenoic acid, butyl ester [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. 10-Undecenoic acid, butyl ester [webbook.nist.gov]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Butyl Undec-10-enoate: A Versatile Bifunctional Intermediate in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093067#butyl-undec-10-enoate-as-a-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com